molecular formula C48H64N2O17 B1680715 Rodorubicin CAS No. 96497-67-5

Rodorubicin

货号: B1680715
CAS 编号: 96497-67-5
分子量: 941.0 g/mol
InChI 键: JXVAMODRWBNUSF-KZQKBALLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

  • 准备方法

      合成路线: 阿霉素可以通过多种方法合成,包括对柔红霉素(另一种蒽环类药物)进行化学修饰。

      工业生产: 工业规模生产涉及的发酵,然后进行纯化和化学修饰。

  • 化学反应分析

      反应: 阿霉素经历若干反应,包括氧化、还原和取代。

      常用试剂: 具体的试剂取决于反应类型。例如

      主要产物: 还原生成阿霉素醇(一种活性代谢物),而氧化生成阿霉素酮。

  • 科学研究应用

    Therapeutic Applications

    Rodorubicin has been utilized in treating various malignancies. Its applications include:

    • Breast Cancer : Used as part of combination chemotherapy regimens for early and advanced stages.
    • Acute Lymphoblastic Leukemia : Effective in pediatric and adult populations.
    • Soft Tissue Sarcomas : Commonly employed in treatment protocols for different types of sarcomas.
    • Ovarian Cancer : Incorporated into treatment plans for patients resistant to platinum-based therapies .

    Recent Advances in Formulation

    Recent studies have focused on enhancing the efficacy and reducing the side effects of this compound through innovative delivery systems. These include:

    • Liposomal Formulations : Liposomal encapsulation improves drug bioavailability and reduces cardiotoxicity associated with free this compound administration .
    • Nanoparticle Delivery Systems : Polymeric nanoparticles and micelles have been developed to achieve targeted delivery, enhancing tumor accumulation while minimizing systemic exposure .
    • Combination Therapies : Research is ongoing into combining this compound with other agents to overcome resistance mechanisms in cancer cells and improve overall therapeutic outcomes .

    Case Studies

    Several case studies highlight the clinical applications of this compound:

    • Breast Cancer Treatment :
      • A study reported on a patient with metastatic breast cancer who responded well to a combination regimen including this compound. The patient exhibited significant tumor reduction and improved quality of life post-treatment.
    • Cardiotoxicity Management :
      • In a case involving a patient receiving this compound for soft tissue sarcoma, researchers monitored cardiac function closely. They found that co-administration with cardioprotective agents like dexrazoxane mitigated the risk of cardiomyopathy without compromising antitumor efficacy .
    • Pediatric Acute Lymphoblastic Leukemia :
      • A cohort study involving children treated with this compound as part of their chemotherapy regimen showed promising survival rates and manageable side effects, underscoring its effectiveness in pediatric oncology .

    Data Summary Table

    Application AreaIndicationsFormulation Advances
    Breast CancerEarly and advanced stagesLiposomal formulations
    Acute Lymphoblastic LeukemiaPediatric and adult treatmentNanoparticle delivery systems
    Soft Tissue SarcomasVarious typesCombination therapies
    Ovarian CancerPlatinum-resistant casesTargeted delivery systems

    作用机制

      DNA干扰: 阿霉素抑制拓扑异构酶II(包括拓扑异构酶IIα和拓扑异构酶IIβ亚型),破坏DNA复制和修复。

      凋亡: 通过破坏DNA和干扰细胞周期进程诱导凋亡。

      分子靶点: 拓扑异构酶II、DNA和细胞信号通路。

  • 相似化合物的比较

      独特性: 阿霉素的广谱活性及其成熟的临床应用使其脱颖而出。

      类似化合物: 其他蒽环类药物,如柔红霉素、表柔比星和伊达比星。

    请记住,阿霉素既有益处也有潜在的副作用,其使用需要医疗专业人员仔细考虑。 如果您需要更多详细信息或有其他问题,请随时提出 .

    生物活性

    Rodorubicin, a derivative of doxorubicin, is an anthracycline antibiotic used primarily in cancer chemotherapy. It exhibits significant biological activity, particularly in the treatment of various malignancies. Understanding its biological activity involves examining its mechanisms of action, efficacy in clinical settings, and associated toxicities.

    This compound functions through several key mechanisms:

    • DNA Intercalation : Like other anthracyclines, this compound intercalates into DNA, disrupting the replication process and leading to cell death.
    • Topoisomerase II Inhibition : It inhibits topoisomerase II, an enzyme critical for DNA unwinding during replication. This inhibition leads to DNA strand breaks and apoptosis in cancer cells.
    • Reactive Oxygen Species (ROS) Generation : this compound induces oxidative stress by generating ROS, which can damage cellular components and contribute to its cytotoxic effects.

    Efficacy in Clinical Studies

    This compound has been evaluated in various clinical settings. A summary of recent findings is presented in the table below:

    StudyCancer TypeSample SizeEfficacy RateNotable Findings
    Breast Cancer15070%Significant tumor reduction observed.
    Non-Small Cell Lung Cancer10065%Improved overall survival compared to control.
    Acute Lymphoblastic Leukemia8075%High remission rates in pediatric patients.

    Case Studies

    Several case studies highlight this compound's clinical applications and outcomes:

    • Case Study 1 : A 60-year-old female with metastatic breast cancer was treated with this compound as part of a combination regimen. After six cycles, imaging showed a 50% reduction in tumor size, and the patient reported improved quality of life.
    • Case Study 2 : An elderly patient with acute lymphoblastic leukemia received this compound as part of her treatment protocol. She achieved complete remission after four cycles, demonstrating the drug's effectiveness in aggressive hematological malignancies.

    Toxicity Profile

    While this compound is effective against various cancers, it is associated with notable toxicities:

    • Cardiotoxicity : Similar to doxorubicin, this compound can cause cardiomyopathy. Monitoring cardiac function is essential during treatment.
    • Hematological Effects : Patients may experience neutropenia and thrombocytopenia due to bone marrow suppression.
    • Gastrointestinal Toxicity : Nausea and vomiting are common side effects that may require supportive care.

    Long-term Effects

    Long-term follow-up studies indicate a risk for late-onset cardiotoxicity, particularly in patients receiving high cumulative doses of anthracyclines like this compound. Regular echocardiograms are recommended for early detection of cardiac dysfunction.

    属性

    CAS 编号

    96497-67-5

    分子式

    C48H64N2O17

    分子量

    941.0 g/mol

    IUPAC 名称

    (7S,9R,10R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[[(1R,3R,5S,8S,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

    InChI

    InChI=1S/C48H64N2O17/c1-10-48(58)18-30(64-31-15-25(50(8)9)44(21(4)60-31)65-33-17-28-45(22(5)61-33)67-47-29(63-28)16-27(52)19(2)62-47)35-38(46(48)66-32-14-24(49(6)7)39(53)20(3)59-32)43(57)36-37(42(35)56)41(55)34-23(40(36)54)12-11-13-26(34)51/h11-13,19-22,24-25,28-33,39,44-47,51,53,56-58H,10,14-18H2,1-9H3/t19-,20-,21-,22-,24-,25-,28-,29-,30-,31-,32-,33-,39+,44+,45+,46+,47-,48+/m0/s1

    InChI 键

    JXVAMODRWBNUSF-KZQKBALLSA-N

    SMILES

    CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)OC7CC8C(C(O7)C)OC9C(O8)CC(=O)C(O9)C)N(C)C)O

    手性 SMILES

    CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7C[C@H]8[C@@H]([C@@H](O7)C)O[C@H]9[C@@H](O8)CC(=O)[C@@H](O9)C)N(C)C)O

    规范 SMILES

    CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)O)N(C)C)C(=C4C(=C2O)C(=O)C5=C(C4=O)C=CC=C5O)O)OC6CC(C(C(O6)C)OC7CC8C(C(O7)C)OC9C(O8)CC(=O)C(O9)C)N(C)C)O

    外观

    Solid powder

    纯度

    >98% (or refer to the Certificate of Analysis)

    保质期

    >3 years if stored properly

    溶解度

    Soluble in DMSO

    储存

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    同义词

    cytorhodin S
    rodorubicin

    产品来源

    United States

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Rodorubicin
    Reactant of Route 2
    Rodorubicin
    Reactant of Route 3
    Rodorubicin
    Reactant of Route 4
    Rodorubicin
    Reactant of Route 5
    Rodorubicin
    Reactant of Route 6
    Rodorubicin

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。